(3-Bromopropyl)trimethoxysilane
Overview
Description
(3-Bromopropyl)trimethoxysilane is a compound that serves as a versatile intermediate in the synthesis of various organosilicon compounds. It is characterized by the presence of a bromopropyl group attached to a silicon atom, which is further connected to three methoxy groups. This structure allows it to undergo reactions that can incorporate silicon into organic molecules, making it valuable in materials science, particularly in the creation of hybrid organic-inorganic materials.
Synthesis Analysis
The synthesis of compounds related to (3-Bromopropyl)trimethoxysilane often involves the use of bromoalkanes and organosilicon precursors. For instance, the synthesis of 3-bromo-2-trimethylsilyl-1-propene is achieved by reacting various electrophiles with a zinc-mediated process, leading to functionalized vinylsilanes . Similarly, the synthesis of [(3-13C)-3-aminopropyl]triethoxysilane from (1-13C)acrylonitrile demonstrates the use of bromoalkanes and cyanide sources to introduce the silicon-containing group .
Molecular Structure Analysis
The molecular structure of (3-Bromopropyl)trimethoxysilane and related compounds is crucial for their reactivity and the properties of the materials they are used to create. For example, the structure of 3-dodecyloxy-2-hydroxypropyl trimethyl ammonium bromide, although not the same, shares a similar bromoalkyl-silane motif and is determined by single-crystal X-ray diffraction, revealing a double molecular layer arrangement .
Chemical Reactions Analysis
The reactivity of (3-Bromopropyl)trimethoxysilane is exemplified by its ability to undergo various chemical reactions. The bromo group can be displaced in nucleophilic substitution reactions, while the trimethoxysilane group can participate in sol-gel processes, as seen in the synthesis of hybrid membranes . The compound's reactivity is also utilized in the functionalization of surfaces, such as silicon, where it can be grafted onto the surface through reactions with other functional groups .
Physical and Chemical Properties Analysis
The physical and chemical properties of (3-Bromopropyl)trimethoxysilane derivatives are influenced by their molecular structure. For instance, the hybrid membranes synthesized from related compounds exhibit high water adsorption capacity and proton conductivity, which are attributed to the presence of SO3- and silanol groups . The thermal and optical properties of bromo tri-(2,2,4-trimethyl-3-pentanoxy) boron(III) are characterized by techniques such as MALDI-TOF-MS and IR spectroscopy, indicating the stability and electronic structure of the compound . Additionally, the study of polyacrylate-(3-glycidoxypropyl)trimethoxysilane multipolymer/silica hybrids reveals insights into the polymerization dynamics and surface properties, such as activation energy and BET surface area .
Scientific Research Applications
Application 1: Silane-Crosslinked Membranes for Fuel Cells
- Summary of the Application: (3-Bromopropyl)trimethoxysilane (SiBr) is used as a covalent crosslinker of Polybenzimidazoles (PBI), a type of polymer that is doped with phosphoric acid (PA) and used as electrolytes for medium temperature fuel cells .
- Methods of Application: The SiBr is used to covalently crosslink the PBI membranes, which helps to stabilize them in the presence of PA. The degree of crosslinking can vary from 1-50% .
- Results or Outcomes: The crosslinked membranes exhibit greater oxidative stability and lower hydrogen permeability compared to those with a bulk group. Despite the hardening of the polymer matrix of the membranes, their proton conductivity changes insignificantly. It was shown that cross-linked membranes can be used in fuel cells .
Application 2: Functionalization of Magnetite Nanoparticles
- Summary of the Application: (3-Bromopropyl)trimethoxysilane (BPTS) is used as initiating sites for functionalizing magnetite (Fe3O4) nanoparticles .
Application 3: Fabrication of Polymeric Humidity Sensor
- Summary of the Application: (3-Bromopropyl)trimethoxysilane (BPTS) is used in attaching a polyelectrolyte to an inorganic alumina substrate during the fabrication of a polymeric humidity sensor .
Application 4: Silane Coupling Agent
Safety And Hazards
(3-Bromopropyl)trimethoxysilane is classified as a skin irritant and serious eye irritant . It is also classified as a combustible liquid . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, and using personal protective equipment .
Future Directions
While specific future directions for (3-Bromopropyl)trimethoxysilane were not found, it has been used in the fabrication of a polymeric humidity sensor , indicating potential for use in sensor technology. Its role in the functionalization of magnetite nanoparticles also suggests potential applications in nanotechnology.
properties
IUPAC Name |
3-bromopropyl(trimethoxy)silane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15BrO3Si/c1-8-11(9-2,10-3)6-4-5-7/h4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLISZRPOUBOZDL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCBr)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15BrO3Si | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20199783 | |
Record name | (3-Bromopropyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(3-Bromopropyl)trimethoxysilane | |
CAS RN |
51826-90-5 | |
Record name | (3-Bromopropyl)trimethoxysilane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51826-90-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3-Bromopropyl)trimethoxysilane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051826905 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (3-Bromopropyl)trimethoxysilane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20199783 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-bromopropyl)trimethoxysilane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.052.214 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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